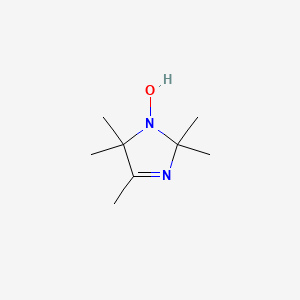

1-羟基-2,2,4,5,5-五甲基-2,5-二氢-1H-咪唑

描述

Synthesis Analysis

The synthesis of imidazole derivatives, including compounds similar to 2,2,4,5,5-Pentamethyl-2,5-dihydro-1H-imidazol-1-ol, often involves multi-step reactions that can provide access to a wide range of functionalized molecules. For instance, the catalytic enantioselective synthesis using 1H-imidazol-4(5H)-ones as key templates introduces novel nucleophilic α-amino acid equivalents in asymmetric synthesis, allowing for the efficient construction of tetrasubstituted stereogenic centers and direct access to N-substituted α-amino acid derivatives (Etxabe et al., 2015).

Molecular Structure Analysis

The molecular structure of imidazole derivatives is often characterized using spectroscopic methods and crystallography. For example, compounds similar to 2,2,4,5,5-Pentamethyl-2,5-dihydro-1H-imidazol-1-ol have been structurally inferred through UV–vis, IR, 1H/13C NMR, mass spectrometry, elemental analyses, and X-ray crystallography, providing detailed insights into their molecular geometry and electronic structure (Ünver et al., 2009).

Chemical Reactions and Properties

Imidazole compounds participate in a variety of chemical reactions, offering a rich chemistry for functional group transformations and applications in synthesis. The reactions of metallated 1-hydroxy-2,2,4,5,5-pentamethyl-2,5-dihydro-1H-imidazole with functionalized nitroxyl radicals derived from imidazole and its oxides have been explored, demonstrating the formation of biradicals and electrophilic cyanation (Reznikov, 2001).

科学研究应用

硝基自由基的合成

1-羟基-2,2,4,5,5-五甲基-2,5-二氢-1H-咪唑: 被用于合成硝基自由基 。这些自由基因其稳定的磁性而重要,并被用于各种应用,例如:

亲电反应

该化合物与亲电试剂反应,然后氧化生成单官能团和双官能团取代的硝基自由基 。这些衍生物在以下方面有应用:

螯合剂

1-羟基-2,2,4,5,5-五甲基-3-咪唑啉的金属化形式可用于制备自旋标记的螯合剂 。这些试剂在以下方面很有用:

烯胺羰基和硫羰基衍生物

该化合物的反应可以导致烯胺羰基和硫羰基衍生物的形成 。这些化合物在以下方面很重要:

动力学研究

可以研究1-羟基-2,2,4,5,5-五甲基-3-咪唑啉的氧化动力学,以了解反应机理 。这对以下方面有影响:

作用机制

Target of Action

This compound is part of a collection of rare and unique chemicals used by early discovery researchers

Mode of Action

It has been observed that the compound can react with nitroxyl radicals derived from 2,5-dihydro-1H-imidazole or 2,5-dihydro-1H-imidazole 3-oxide . This reaction results in the formation of biradicals, including those containing the enamino ketone and enamino imine functions .

Biochemical Pathways

The compound’s interaction with nitroxyl radicals suggests it may influence pathways involving these radicals

Result of Action

The generation of biradicals suggests potential reactivity and possible implications for cellular processes

属性

IUPAC Name |

1-hydroxy-2,2,4,5,5-pentamethylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-6-7(2,3)10(11)8(4,5)9-6/h11H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXXZDYKJAPNRPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(N(C1(C)C)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40192837 | |

| Record name | 2,2,4,5,5-Pentamethyl-2,5-dihydro-1H-imidazol-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40192837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

39753-73-6 | |

| Record name | 2,2,4,5,5-Pentamethyl-2,5-dihydro-1H-imidazol-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039753736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2,4,5,5-Pentamethyl-2,5-dihydro-1H-imidazol-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40192837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,4,5,5-PENTAMETHYL-2,5-DIHYDRO-1H-IMIDAZOL-1-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DWP18R484E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

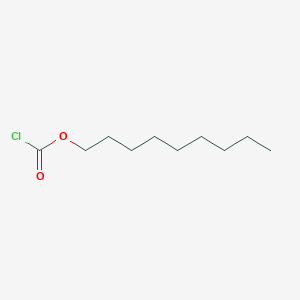

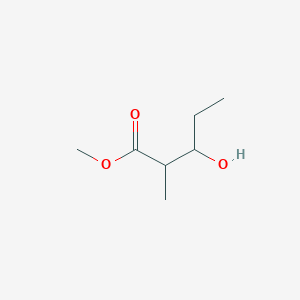

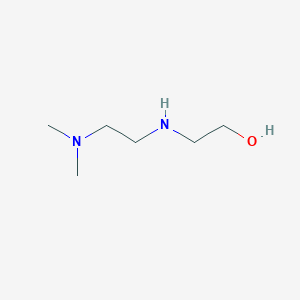

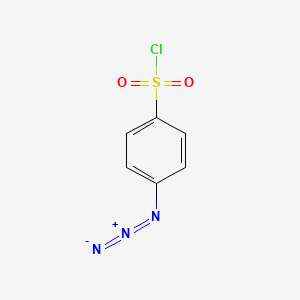

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 1-Hydroxy-2,2,4,5,5-pentamethyl-3-imidazoline a valuable building block in chemical synthesis?

A1: This compound possesses a nucleophilic hydroxyl group and can be readily deprotonated to form a reactive metal alkoxide. This alkoxide exhibits versatile reactivity with various electrophiles, enabling the synthesis of diversely substituted imidazoline derivatives [, ].

Q2: How can 1-Hydroxy-2,2,4,5,5-pentamethyl-3-imidazoline be used to create molecules with interesting magnetic properties?

A2: This compound serves as a precursor to stable nitroxide radicals. Researchers successfully synthesized metallocenylene-bridged bis(3-imidazolin-1-oxyls) by reacting the lithiated derivative of 1-Hydroxy-2,2,4,5,5-pentamethyl-3-imidazoline with 6,6-dimethylfulvene, followed by deprotection and oxidation. These complexes, characterized by X-ray diffraction and EPR spectroscopy, exhibit unique magnetic properties arising from the interaction between the metal center and the radical units [].

Q3: Can you elaborate on the charge transfer properties observed in complexes derived from 1-Hydroxy-2,2,4,5,5-pentamethyl-3-imidazoline?

A3: The ferrocene-bridged diradical derived from 1-Hydroxy-2,2,4,5,5-pentamethyl-3-imidazoline forms a charge-transfer complex with 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) []. This complex displays intriguing electronic properties attributed to the interaction between the electron-rich ferrocene unit and the electron-accepting DDQ molecule.

Q4: Beyond materials chemistry, are there other areas where derivatives of 1-Hydroxy-2,2,4,5,5-pentamethyl-3-imidazoline find application?

A4: While the provided research focuses on materials chemistry applications, the ability to synthesize enaminothiocarbonyl compounds (imidazolidine nitroxide radicals) from 1-Hydroxy-2,2,4,5,5-pentamethyl-3-imidazoline opens possibilities for exploring their use in organic synthesis and potentially other fields [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[(4-Bromophenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione](/img/structure/B1268191.png)